Cas no 536702-74-6 (N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide)

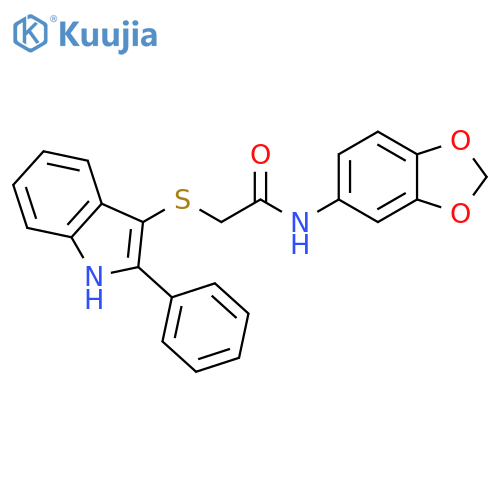

536702-74-6 structure

商品名:N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide

N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide

- Acetamide, N-1,3-benzodioxol-5-yl-2-[(2-phenyl-1H-indol-3-yl)thio]-

- Oprea1_252205

- F0575-0109

- N-(benzo[d][1,3]dioxol-5-yl)-2-((2-phenyl-1H-indol-3-yl)thio)acetamide

- N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

- 536702-74-6

- AKOS024584694

- N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

-

- インチ: 1S/C23H18N2O3S/c26-21(24-16-10-11-19-20(12-16)28-14-27-19)13-29-23-17-8-4-5-9-18(17)25-22(23)15-6-2-1-3-7-15/h1-12,25H,13-14H2,(H,24,26)

- InChIKey: JDTMEJBKRDIPIJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C2OCOC2=C1)(=O)CSC1C2=C(NC=1C1=CC=CC=C1)C=CC=C2

計算された属性

- せいみつぶんしりょう: 402.10381361g/mol

- どういたいしつりょう: 402.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 570

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 88.6Ų

じっけんとくせい

- 密度みつど: 1.42±0.1 g/cm3(Predicted)

- ふってん: 676.9±55.0 °C(Predicted)

- 酸性度係数(pKa): 12.58±0.20(Predicted)

N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0575-0109-20μmol |

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

536702-74-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0575-0109-1mg |

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

536702-74-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0575-0109-5mg |

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

536702-74-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0575-0109-40mg |

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

536702-74-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0575-0109-50mg |

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

536702-74-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0575-0109-2μmol |

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

536702-74-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0575-0109-4mg |

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

536702-74-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| A2B Chem LLC | BA60540-1mg |

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

536702-74-6 | 1mg |

$245.00 | 2024-04-19 | ||

| Life Chemicals | F0575-0109-5μmol |

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

536702-74-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0575-0109-30mg |

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

536702-74-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

536702-74-6 (N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylacetamide) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬